MAO-B Inhibition: 5-Hydroxy-2,7-dimethylquinoline vs. Parent 5-Hydroxyquinoline
5-Hydroxy-2,7-dimethylquinoline demonstrates measurable but weak inhibition of recombinant human MAO-B, whereas the parent compound 5-hydroxyquinoline lacks documented MAO-B inhibitory activity in comparable assays. This indicates that the 2,7-dimethyl substitution introduces a level of MAO-B engagement absent in the unsubstituted scaffold [1] [2].
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 2.33 × 10³ nM (2.33 µM) |
| Comparator Or Baseline | 5-Hydroxyquinoline: No MAO-B inhibition data reported in authoritative databases |
| Quantified Difference | Not quantifiable as a fold difference; the target compound shows measurable inhibition while the comparator has no reported activity |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min; recombinant human MAO-B [1] |
Why This Matters
For researchers screening quinoline-based MAO-B inhibitors, 5-Hydroxy-2,7-dimethylquinoline provides a defined, albeit weak, activity baseline attributable to its substitution pattern, which the unsubstituted 5-hydroxyquinoline does not offer.
- [1] BindingDB. Entry BDBM50493473 / CHEMBL2430704: IC50 2.33E+3 nM for human MAO-B. Retrieved from https://www.bindingdb.org. View Source
- [2] Naoi, M., & Nagatsu, T. (1988). Inhibition of Type A Monoamine Oxidase by Methylquinolines and Structurally Related Compounds. J. Neurochem., 50(4), 1105-1110. View Source
